L-B-Imidazolelactic acid, monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-B-Imidazolelactic acid, monohydrate is an organic compound with the molecular formula C6H8N2O3·H2O. It is a white crystalline solid that is soluble in water and ethanol but insoluble in non-polar solvents . This compound is known for its role as a biocatalyst in asymmetric synthesis reactions and as a pharmaceutical intermediate for synthesizing biologically active organic compounds .
Vorbereitungsmethoden
L-B-Imidazolelactic acid, monohydrate can be synthesized through the hydrogenation reaction of imidazole and (S)-3-hydroxypropylcyanoacetic acid . The reaction conditions typically involve the use of a hydrogenation catalyst under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
L-B-Imidazolelactic acid, monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: It can be reduced to form simpler compounds or intermediates for further synthesis.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction and conditions applied.
Wissenschaftliche Forschungsanwendungen
L-B-Imidazolelactic acid, monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a biocatalyst in asymmetric synthesis reactions, aiding in the production of chiral compounds.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with biological activity.
Wirkmechanismus
The mechanism of action of L-B-Imidazolelactic acid, monohydrate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound allows it to bind to various enzymes and receptors, influencing biochemical reactions and processes. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
L-B-Imidazolelactic acid, monohydrate can be compared with other similar compounds, such as:
L-Histidine: Both compounds contain an imidazole ring, but L-Histidine is an amino acid with different biological functions.
Imidazole-4-acetic acid: This compound is structurally similar but has different chemical properties and applications.
Imidazole-4-propionic acid: Another similar compound with variations in its chemical structure and uses. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for particular applications in synthesis and pharmaceuticals.
Eigenschaften
Molekularformel |
C6H10N2O4 |
---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2 |
InChI-Schlüssel |
LJUYTQBGWOQLKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.